molecular formula C20H31N3O4S B2985155 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea CAS No. 2415491-40-4

1-[(3,4-Dimethoxyphenyl)methyl]-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea

Cat. No.: B2985155
CAS No.: 2415491-40-4
M. Wt: 409.55
InChI Key: SMAOKDWWIUEWNH-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)methyl]-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea is a complex organic compound with potential bioactive properties. It features a unique structure that includes a dimethoxyphenyl group and a thiomorpholinyl moiety, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Michael addition of N-heterocycles to chalcones, which can be catalyzed by ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride . This method has been applied to synthesize similar compounds with moderate yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Dimethoxyphenyl)methyl]-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its bioactive properties make it a candidate for studying interactions with biological targets.

    Medicine: It may have potential as a therapeutic agent, although more research is needed to confirm its efficacy and safety.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to proteins or enzymes that play key roles in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3,4-Dimethoxyphenyl)methyl]-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea is unique due to its combination of a dimethoxyphenyl group and a thiomorpholinyl moiety. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O4S/c1-25-17-4-3-16(13-18(17)26-2)14-21-19(24)22-15-20(5-9-27-10-6-20)23-7-11-28-12-8-23/h3-4,13H,5-12,14-15H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAOKDWWIUEWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC2(CCOCC2)N3CCSCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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